molecular formula C12H10N2O4S B8582492 4-(3-Pyridylsulfonamido)-benzoic acid

4-(3-Pyridylsulfonamido)-benzoic acid

Cat. No.: B8582492
M. Wt: 278.29 g/mol
InChI Key: HOHYDJHTPXVKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Pyridylsulfonamido)-benzoic acid is a sulfonamide derivative featuring a benzoic acid backbone substituted with a pyridylsulfonamido group at the para position. This compound belongs to a class of molecules where sulfonamide linkages bridge aromatic and heteroaromatic groups, often conferring unique physicochemical properties and biological activity.

Properties

Molecular Formula

C12H10N2O4S

Molecular Weight

278.29 g/mol

IUPAC Name

4-(pyridin-3-ylsulfonylamino)benzoic acid

InChI

InChI=1S/C12H10N2O4S/c15-12(16)9-3-5-10(6-4-9)14-19(17,18)11-2-1-7-13-8-11/h1-8,14H,(H,15,16)

InChI Key

HOHYDJHTPXVKRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(3-Pyridylsulfonamido)-benzoic acid and related sulfonamide-benzoic acid derivatives:

Compound Substituents Molecular Formula Key Features References
4-(3-Pyridylsulfonamido)-benzoic acid 3-Pyridylsulfonamido at C4 C₁₂H₁₀N₂O₄S Pyridine ring introduces basicity; potential for metal coordination. Inferred
3-[4-(Acetamido)benzenesulfonamido]benzoic acid Acetamidophenylsulfonamido at C3 C₁₅H₁₅N₃O₅S Forms centrosymmetric dimers via O–H···O hydrogen bonds; acetamido enhances hydrophobicity.
4-(((3-Fluorophenyl)sulfonamido)methyl)benzoic acid 3-Fluorophenylsulfonamido-methyl at C4 C₁₄H₁₂FNO₄S Fluorine atom increases electronegativity and metabolic stability.
4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid Chloro and pyridin-2-ylsulfamoyl at C3 C₁₂H₉ClN₂O₄S Chlorine substituent may influence electronic properties and binding affinity.

Key Observations:

Positional Isomerism : The position of the sulfonamido group (C3 vs. C4) affects intermolecular interactions. For example, 3-substituted derivatives like 3-[4-(Acetamido)benzenesulfonamido]benzoic acid form hydrogen-bonded dimers, while C4-substituted analogs may exhibit distinct packing modes .

Heterocyclic Influence : Pyridyl groups (vs. phenyl or acetamido) introduce nitrogen-based Lewis basicity, enabling coordination with metal ions or participation in charge-transfer complexes.

Structural Insights

  • Hydrogen Bonding : Carboxylic acid groups in these compounds consistently form O–H···O hydrogen bonds, creating dimeric structures critical for crystal stability .
  • Packing Motifs : Pyridyl-containing derivatives often exhibit π-π stacking between aromatic rings, as seen in related sulfonamides .

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